PF 3758309 dihydrochloride is a small molecule identified as a potent inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various oncogenic signaling pathways. The chemical name for PF 3758309 dihydrochloride is N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride. This compound has demonstrated significant biological activity, including the inhibition of proliferation and anchorage-independent growth of multiple tumor cell lines in vitro, as well as suppressing tumor growth in vivo models such as human HCT116 and A549 xenografts .
PF 3758309 dihydrochloride is classified under the category of small-molecule inhibitors targeting kinases, specifically designed to inhibit PAK4. It is sourced from various suppliers, including R&D Systems and Tocris Bioscience, where it is marketed for research purposes in cancer biology . The compound's potency is characterized by its low half-maximal inhibitory concentration (IC50) of approximately 1.3 nM, indicating its effectiveness in inhibiting PAK4 activity .
The synthesis of PF 3758309 dihydrochloride involves several chemical reactions starting from commercially available precursors. The initial steps typically include the protection of piperidin-4-one to yield an intermediate followed by a Gewald reaction with elemental sulfur and morpholine to form another intermediate. Subsequent treatment with potassium thiocyanate and acyl chloride derivatives leads to the formation of the final product .
The synthetic route can be summarized in the following steps:
The synthesis process is noted to be time-consuming due to the multiple steps involved, which require careful control of reaction conditions to ensure high yield and purity .
PF 3758309 dihydrochloride has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its structure includes a pyrrolo[3,4-c]pyrazole core, which is essential for its interaction with PAK4.
The molecular formula for PF 3758309 dihydrochloride is C25H31ClN8OS·2HCl, with a molecular weight of approximately 575.56 g/mol. The compound exhibits several key functional groups that facilitate binding to the active site of PAK4, enhancing its inhibitory effects on kinase activity .
PF 3758309 dihydrochloride primarily functions through competitive inhibition of PAK4 by binding to its ATP-binding site. This interaction prevents ATP from accessing the active site, thereby inhibiting the phosphorylation of downstream targets involved in tumorigenesis.
The binding affinity (Kd) for PF 3758309 dihydrochloride is reported at 2.7 nM, demonstrating its strong interaction with PAK4. The compound's mechanism involves stabilizing the inactive conformation of PAK4, thus blocking its kinase activity which is crucial for cancer cell survival and proliferation .
PF 3758309 dihydrochloride acts by inhibiting PAK4-mediated signaling pathways that are often upregulated in various cancers. By blocking these pathways, PF 3758309 disrupts the cellular processes that lead to tumor growth and metastasis.
Upon administration, PF 3758309 dihydrochloride binds reversibly to PAK4 in an ATP-competitive manner. This binding alters the conformation of PAK4, preventing it from phosphorylating target proteins necessary for cell cycle progression and survival. Studies have shown that this inhibition leads to reduced tumor cell proliferation both in vitro and in vivo models .
PF 3758309 dihydrochloride appears as a white to off-white solid or powder. It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain its integrity. Its melting point and specific solubility parameters are typically provided by suppliers in their product datasheets .
PF 3758309 dihydrochloride is primarily utilized in scientific research focused on cancer biology. Its applications include:
Research continues into its potential therapeutic applications beyond oncology, exploring its role in other diseases linked to aberrant kinase signaling pathways .
PF-3758309 dihydrochloride (Chemical Name: N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride) has the molecular formula C₂₅H₃₂Cl₂N₈OS and a molecular weight of 563.55 g/mol [2] [5]. The compound features a chiral center at the phenethylamine moiety, confirmed to adopt the (S)-configuration via X-ray crystallography. This stereochemistry optimizes binding to the ATP-pocket of PAK4 by facilitating hydrogen bonding with Glu396 and hydrophobic interactions with Leu347 [7]. The core structure integrates:
Table 1: Structural and Target Selectivity Profile
Property | Value |
---|---|
Molecular Weight | 563.55 g/mol |
Chiral Configuration | (S)-isomer |
PAK4 Kd | 2.7 nM |
PAK1 Ki | 13.7 nM |
PAK5 Ki | 18.1 nM |
Solubility: PF-3758309 dihydrochloride exhibits high solubility in DMSO (100 mg/mL) and moderate solubility in water (56.35 mg/mL at 100 mM). The dihydrochloride salt form significantly improves bioavailability compared to the free base [1] [3].Stability: The compound remains stable for ≥2 years when stored desiccated at -20°C. Solutions in DMSO retain activity for 1 month at -80°C but degrade after ≥3 freeze-thaw cycles [1] [8].Purity Standards: Commercial batches (e.g., MedChemExpress, Tocris) deliver ≥98% purity verified by HPLC, with controlled substance designation due to its research-only status [1] [5].
Table 2: Physicochemical and Handling Parameters
Parameter | Specification |
---|---|
Solubility (Water) | 56.35 mg/mL (100 mM) |
Solubility (DMSO) | 100 mg/mL (203.82 mM) |
Storage Conditions | -20°C (desiccated) |
Purity (HPLC) | ≥98% |
Stability in Plasma | t½ > 6 hours (in vitro) |
PF-3758309 originated from screening >1.3 million compounds across diverse libraries. Initial hits with pyrrolopyrazole scaffolds showed moderate PAK4 inhibition (Ki ~500 nM). X-ray crystallography of lead compounds bound to PAK4 (PDB: 2Q0N) guided iterative optimization:
Key modifications addressed pharmacokinetic limitations:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9